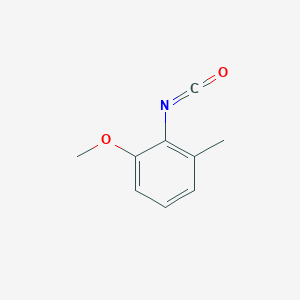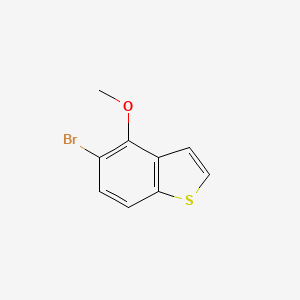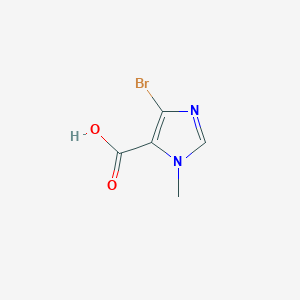
4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid
Overview
Description
4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring a bromine atom, a methyl group, and a carboxylic acid functional group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid typically involves the bromination of 1-methylimidazole followed by carboxylation. One common method includes:
Bromination: 1-Methylimidazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to yield 4-bromo-1-methylimidazole.
Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a base like potassium tert-butoxide. This step introduces the carboxylic acid group at the 5-position of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as thionyl chloride for conversion to acyl chloride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
Substitution: Formation of 4-amino-1-methyl-1H-imidazole-5-carboxylic acid or 4-thio-1-methyl-1H-imidazole-5-carboxylic acid.
Oxidation: Conversion to 4-bromo-1-methyl-1H-imidazole-5-carbonyl chloride.
Coupling: Formation of biaryl or heteroaryl derivatives.
Scientific Research Applications
4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.
Materials Science: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: It can interact with specific receptors, altering their conformation and activity, which can be useful in drug design.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-imidazole-5-carboxylic acid
- 4-Iodo-1-methyl-1H-imidazole-5-carboxylic acid
- 1-Methyl-1H-imidazole-5-carboxylic acid
Uniqueness
4-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, iodo, and non-halogenated analogs. This makes it particularly useful in specific synthetic applications and as a precursor for further functionalization.
Properties
IUPAC Name |
5-bromo-3-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-7-4(6)3(8)5(9)10/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVZNATYZRELHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-08-8 | |
| Record name | 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


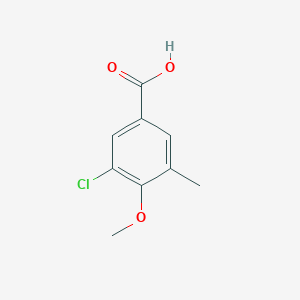
![3-[3-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3392038.png)
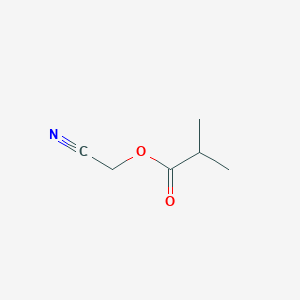


![2-(Trifluoromethyl)-N-{2-[5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B3392060.png)
![Benzenesulfonamide, N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-nitro-](/img/structure/B3392062.png)



